molecular formula C9H6ClNO2S B030730 Quinoline-5-sulfonyl chloride CAS No. 102878-84-2

Quinoline-5-sulfonyl chloride

Cat. No.: B030730
CAS No.: 102878-84-2
M. Wt: 227.67 g/mol
InChI Key: IGBMUOLGIDEIJH-UHFFFAOYSA-N
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Description

Quinoline-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-5-sulfonyl chloride can be synthesized through several methods. One common method involves the diazotization of 5-aminoquinoline followed by a reaction with sulfur dioxide and chlorine in an acetic acid solvent . This method is efficient and yields the desired product in high purity.

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions. The raw materials, such as 5-aminoquinoline, sodium nitrite, and concentrated hydrochloric acid, are readily available and cost-effective. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Acetic acid, tetrahydrofuran

Major Products:

Comparison with Similar Compounds

  • Quinoline-8-sulfonyl chloride
  • Quinoline-5-sulfonamide
  • Quinoline-5-sulfonic acid

Comparison: Quinoline-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Compared to quinoline-8-sulfonyl chloride, it offers different regioselectivity, which can be advantageous in certain synthetic applications . Quinoline-5-sulfonamide and quinoline-5-sulfonic acid, on the other hand, are less reactive but still valuable intermediates in chemical synthesis .

Properties

IUPAC Name

quinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBMUOLGIDEIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588494
Record name Quinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-84-2
Record name 5-Quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102878-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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